4-Amino-5-bromo-2-chlorobenzoic acid
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Overview
Description
4-Amino-5-bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2. This compound is characterized by the presence of amino, bromo, and chloro substituents on a benzoic acid core. It is a white solid at room temperature and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-chlorobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid followed by nitration, reduction, and finally, hydrolysis to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Amino-5-bromo-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-chlorobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Amino-4-chlorobenzoic acid
Comparison
Compared to similar compounds, 4-Amino-5-bromo-2-chlorobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For instance, the presence of both amino and bromo groups on the same benzene ring can enhance its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5BrClNO2 |
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Molecular Weight |
250.48 g/mol |
IUPAC Name |
4-amino-5-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
XCONKKMQGXDUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C(=O)O |
Origin of Product |
United States |
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